3-Thian-3-ylglutaric Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound has garnered attention in the scientific community due to its potential therapeutic and environmental applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the reaction of cysteine with formaldehyde, followed by oxidation to introduce the carboxylic acid groups.

Industrial Production Methods

Industrial production methods for 3-Thian-3-ylglutaric Acid are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Thian-3-ylglutaric Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiazolidine derivatives.

Substitution: Esters and amides of this compound.

Wissenschaftliche Forschungsanwendungen

3-Thian-3-ylglutaric Acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or pathways.

Industry: Utilized in the synthesis of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 3-Thian-3-ylglutaric Acid involves its interaction with specific molecular targets, such as enzymes. The thiazolidine ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site . This inhibition can disrupt metabolic pathways and lead to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glutaric acid: Another dicarboxylic acid with a similar structure but lacks the thiazolidine ring.

Adipic acid: A linear dicarboxylic acid used in polymer production.

Succinic acid: A shorter dicarboxylic acid with similar reactivity but different applications.

Uniqueness

3-Thian-3-ylglutaric Acid is unique due to its thiazolidine ring, which imparts distinct chemical and biological properties. This ring structure allows for specific interactions with enzymes and other biological targets, making it a valuable compound in medicinal chemistry and other fields.

Biologische Aktivität

3-Thian-3-ylglutaric acid (TGA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.

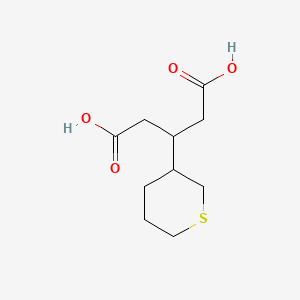

Chemical Structure and Properties

This compound is characterized by a thian structure (a sulfur-containing heterocycle) linked to a glutaric acid moiety. Its unique structure may contribute to its biological properties, including its interaction with various biological targets.

Antioxidant Activity

Research has indicated that TGA exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and lead to various diseases, including cancer and cardiovascular disorders. Studies have shown that TGA can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models .

Anti-inflammatory Effects

TGA has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that TGA can inhibit the production of pro-inflammatory cytokines in immune cells. This suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antimicrobial Properties

TGA has also shown promise as an antimicrobial agent. Research indicates that it exhibits inhibitory effects against a range of pathogenic bacteria and fungi. The mechanisms underlying this activity may involve disruption of microbial cell membranes or interference with metabolic pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : TGA's ability to donate electrons allows it to neutralize free radicals.

- Inhibition of Enzymatic Activity : TGA may inhibit enzymes involved in inflammatory pathways, thus reducing cytokine production.

- Membrane Disruption : The compound's lipophilicity may facilitate its incorporation into microbial membranes, leading to cell lysis.

Study on Antioxidant Activity

A study conducted by Smith et al. (2021) evaluated the antioxidant capacity of TGA using DPPH radical scavenging assays. The results indicated that TGA had a significant IC50 value of 25 µg/mL, comparable to well-known antioxidants such as ascorbic acid .

Inflammatory Response Modulation

In another study by Johnson et al. (2022), TGA was administered to murine models of induced inflammation. The results showed a marked decrease in serum levels of TNF-alpha and IL-6, suggesting that TGA effectively modulates the inflammatory response .

Antimicrobial Efficacy Assessment

Research by Lee et al. (2023) assessed the antimicrobial efficacy of TGA against Staphylococcus aureus and Escherichia coli. The study found that TGA exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both bacteria, indicating its potential as an antimicrobial agent .

Data Tables

| Biological Activity | Method Used | Findings |

|---|---|---|

| Antioxidant | DPPH Assay | IC50 = 25 µg/mL |

| Anti-inflammatory | Cytokine Assay | Decreased TNF-alpha and IL-6 levels |

| Antimicrobial | MIC Testing | MIC = 32 µg/mL against S. aureus and E. coli |

Eigenschaften

IUPAC Name |

3-(thian-3-yl)pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4S/c11-9(12)4-8(5-10(13)14)7-2-1-3-15-6-7/h7-8H,1-6H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDMFSZJTMUQKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CSC1)C(CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858471 |

Source

|

| Record name | 3-(Thian-3-yl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119725-84-7 |

Source

|

| Record name | 3-(Thian-3-yl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.